molecular formula C8H9F2NO B1149697 2-Amino-1-(3,5-difluorophenyl)ethanol CAS No. 133562-33-1

2-Amino-1-(3,5-difluorophenyl)ethanol

Cat. No.: B1149697
CAS No.: 133562-33-1
M. Wt: 173.161
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3,5-difluorophenyl)ethanol is a chiral ethanolamine derivative with a phenyl ring substituted with fluorine atoms at the 3 and 5 positions. Its molecular formula is C₈H₉F₂NO, and it has a molecular weight of 173.16 g/mol . The compound’s stereochemistry is significant, as evidenced by the availability of enantiomerically pure forms, such as (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS 1956434-83-5) and its (S)-enantiomer (CAS 2044705-93-1) . This compound is primarily used in pharmaceutical research, particularly in the synthesis of chiral intermediates for drug development .

The 3,5-difluorophenyl group enhances the molecule’s lipophilicity and metabolic stability compared to non-fluorinated analogs. The amino and hydroxyl groups contribute to hydrogen-bonding interactions, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

2-amino-1-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNICMLRARLMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanol typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3,5-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(3,5-difluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound for medicinal chemistry .

Comparison with Similar Compounds

2-Amino-1-(2,5-difluorophenyl)ethanol (CAS 1567958-26-2)

  • Molecular Formula: C₈H₉F₂NO (identical to the 3,5-difluoro isomer).
  • Key Differences: Fluorine atoms at the 2 and 5 positions instead of 3 and 3.
  • Safety Profile : Classified as a skin and eye irritant (Category 2/2A) with specific organ toxicity (respiratory system) .

2-Amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)

  • Molecular Formula: C₈H₉F₂NO.
  • Key Differences : Fluorine atoms at the 3 and 4 positions create a more electron-deficient aromatic ring, increasing reactivity in nucleophilic substitution reactions compared to the 3,5-isomer .

2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1)

  • Molecular Formula: C₁₀H₁₅NO₃.
  • Key Differences : Methoxy groups replace fluorine atoms, enhancing solubility in polar solvents but reducing metabolic stability due to decreased electronegativity .

Halogenated Derivatives

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6)

  • Molecular Formula: C₈H₇ClF₂NO.
  • Key Differences : Addition of a chlorine atom at the 4 position increases molecular weight (207.61 g/mol) and introduces steric and electronic effects that may enhance binding to hydrophobic enzyme pockets .

3-Amino-3-(2,4-difluorophenyl)propanoic acid (CAS 412925-23-6)

  • Molecular Formula: C₉H₉F₂NO₂.
  • Key Differences: A propanoic acid backbone replaces the ethanolamine structure, enabling carboxylate-mediated interactions in biological systems .

Enantiomeric and Salt Forms

Compound Name CAS Number Molecular Weight (g/mol) Key Properties
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol 957121-38-9 173.16 Higher aqueous solubility in hydrochloride salt form (CAS 1956434-83-5)
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride 2044705-93-1 209.62 Improved crystallinity for X-ray studies compared to free base

Biological Activity

2-Amino-1-(3,5-difluorophenyl)ethanol (often referred to as DFPA) is a compound of increasing interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C9H10F2N
  • Molecular Weight : 179.18 g/mol
  • Classification : Amino alcohol

The presence of fluorine atoms at the 3 and 5 positions on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research suggests that DFPA may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. The compound's amino and hydroxyl functional groups facilitate nucleophilic substitution reactions, allowing it to form derivatives that could interact with biological macromolecules.

Pharmacological Applications

  • Neuroprotective Effects : Preliminary studies indicate that DFPA may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could help mitigate neuroinflammation and neuronal death.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that DFPA might also exert such activity. This could be relevant in conditions characterized by chronic inflammation.
  • Analgesic Effects : The potential analgesic properties of DFPA are under investigation, with structural analogs showing promise in pain management.

Study on Receptor Interaction

A study published in Royal Society of Chemistry explored the binding affinity of DFPA with serotonin receptors. It was found that the compound exhibited a moderate affinity for the 5-HT2A receptor, which is implicated in mood regulation and could be a target for antidepressant therapies.

Receptor Binding Affinity (Ki)
5-HT2A150 nM
D2200 nM

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of DFPA against various cancer cell lines. The results indicated that DFPA exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Cell Line IC50 (µM) Selectivity Index
HT29253
NHDF75-

Synthesis and Derivatives

The synthesis of DFPA can be achieved through several methods, including nucleophilic substitution reactions involving fluorinated precursors. The ability to modify the structure allows for the exploration of various derivatives with enhanced biological activity.

Synthetic Route Example

  • Start with 3,5-difluoroacetophenone.
  • React with ethylene diamine under acidic conditions.
  • Isolate the product through crystallization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.